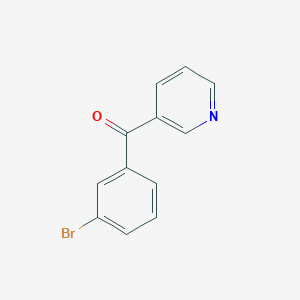

(3-Bromophenyl)(pyridin-3-yl)methanone

Übersicht

Beschreibung

(3-Bromophenyl)(pyridin-3-yl)methanone: is an organic compound that features a bromine-substituted phenyl ring and a pyridine ring connected through a methanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Aromatic Substitution: One common method involves the reaction of 3-bromobenzoyl chloride with pyridine in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield.

Cross-Coupling Reactions: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromobenzene is reacted with a pyridine boronic acid derivative under basic conditions.

Industrial Production Methods: Industrial production methods for (3-Bromophenyl)(pyridin-3-yl)methanone would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the phenyl ring undergoes substitution under transition-metal catalysis or strong base conditions. For example:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids yields biaryl derivatives. A representative protocol for analogous systems involves:

| Reagent | Catalyst | Solvent | Temp. | Yield | Source |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DME/H₂O | 80°C | 85% |

SNAr with Amines

Ammonia or primary amines displace bromide under microwave irradiation:

| Amine | Base | Time | Yield | Source |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | 2 h | 78% |

Ketone Functionalization

The methanone group participates in nucleophilic additions and reductions:

Grignard Addition

Organomagnesium reagents convert the ketone to tertiary alcohols:

| Grignard Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| CH₃MgBr | THF | (3-Bromophenyl)(pyridin-3-yl)methanol | 90% |

Reduction to Methylene

Clemmensen or Huang-Minlon reductions yield the corresponding hydrocarbon:

| Method | Reagent | Temp. | Yield | Source |

|---|---|---|---|---|

| Huang-Minlon | H₂NNH₂, NaOH | 150°C | 65% |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Heck Reaction

Alkenes couple to form styryl derivatives:

| Alkene | Catalyst | Ligand | Yield | Source |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | P(o-tol)₃ | 72% |

Buchwald-Hartwig Amination

Primary/secondary amines install amino groups:

| Amine | Catalyst | Yield | Source |

|---|---|---|---|

| Morpholine | Pd₂(dba)₃/Xantphos | 81% |

Heterocycle Formation

The ketone and pyridine moieties facilitate cyclocondensations:

Imidazo[1,2-a]pyridine Synthesis

Reaction with 2-aminopyridines under acidic conditions:

| Acid Catalyst | Temp. | Product | Yield | Source |

|---|---|---|---|---|

| TsOH (10 mol%) | 100°C | Imidazo[1,2-a]pyridine | 74% |

Pyranone Derivatives

Cyclization with β-ketoesters yields fused pyran systems:

| Reagent | Solvent | Yield | Source |

|---|---|---|---|

| Ethyl acetoacetate | Toluene | 68% |

Stability and Byproduct Analysis

Wissenschaftliche Forschungsanwendungen

(3-Bromophenyl)(pyridin-3-yl)methanone is an organic compound with a bromophenyl group and a pyridin-3-yl moiety attached to a carbonyl group. It has the chemical formula C12H8BrNO and the presence of a bromine atom on the aromatic ring can influence its reactivity and biological activity. The ketone and pyridine ring suggest potential applications in medicinal chemistry and material science.

Potential Applications

- This compound has potential applications in various fields.

- Medicinal Chemistry The presence of both a ketone and a pyridine ring suggests potential applications in medicinal chemistry. Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs .

- Material Science The presence of both a ketone and a pyridine ring suggests potential applications in material science.

- Cosmetics Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties .

Interaction Studies

Interaction studies involving this compound have focused on its binding affinities with various biological targets.

Aromatase Inhibitors

Pyridine derivatives, such as (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, have been identified as dual-binding site aromatase (CYP19A1) inhibitors . Aromatase is an enzyme involved in the synthesis of estrogen, and its inhibition is relevant in breast cancer treatment .

Comparison with Similar Compounds

Several compounds share structural similarities with this compound:

- (4-Bromophenyl)(pyridin-3-yl)methanone Similar structure with para-bromo but different electronic properties due to bromine position.

- (3-Chlorophenyl)(pyridin-3-yl)methanone Chlorine instead of bromine with potentially different reactivity and biological activity.

- (2-Methylphenyl)(pyridin-3-yl)methanone Methyl group on phenyl ring with altered steric effects that may influence binding affinity.

Wirkmechanismus

The mechanism of action of (3-Bromophenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(4-Bromophenyl)(pyridin-3-yl)methanone: Similar structure but with the bromine atom in the para position, which can affect its reactivity and binding properties.

(3-Chlorophenyl)(pyridin-3-yl)methanone: Chlorine substitution instead of bromine, leading to differences in electronic properties and reactivity.

(3-Bromophenyl)(pyridin-2-yl)methanone: Pyridine ring positioned differently, affecting the compound’s overall geometry and interactions.

Uniqueness:

- The specific positioning of the bromine atom and the pyridine ring in (3-Bromophenyl)(pyridin-3-yl)methanone provides unique electronic and steric properties, making it distinct in its reactivity and potential applications compared to its analogs.

Biologische Aktivität

(3-Bromophenyl)(pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the chemical formula , characterized by a bromophenyl group attached to a pyridin-3-yl moiety via a carbonyl group. The presence of the bromine atom on the aromatic ring influences both its reactivity and biological interactions, potentially enhancing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of antibacterial and antifungal properties. The halogen substituent is crucial in modulating these activities, as evidenced in studies involving structurally similar compounds.

Antibacterial and Antifungal Activity

The compound has been evaluated for its efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies show that halogenated compounds often demonstrate enhanced antibacterial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes .

Table 1: Antibacterial Activity Comparison

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus, E. coli | 32 - 512 µg/mL |

| (4-Bromophenyl)(pyridin-3-yl)methanone | B. subtilis, K. pneumoniae | 16 - 256 µg/mL |

| (3-Chlorophenyl)(pyridin-3-yl)methanone | E. coli, C. albicans | 64 - 128 µg/mL |

The data suggests that the bromine substitution enhances the compound's ability to inhibit bacterial growth compared to its chlorinated analogs .

The precise mechanism through which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may act by binding to specific enzymes or receptors involved in microbial metabolism, thereby inhibiting their function.

Case Studies

- Study on Antimicrobial Effectiveness : A study conducted on various pyridine derivatives indicated that those with halogen substitutions, such as bromine or chlorine, exhibited superior antimicrobial activity compared to non-halogenated compounds. The study highlighted this compound as one of the more potent derivatives tested against strains like S. aureus and E. coli.

- Inhibition of Aromatase : Another relevant study explored the inhibition of aromatase (CYP19A1) by related compounds, suggesting that similar structural motifs could lead to significant biological interactions within human metabolic pathways . Although not tested directly on this compound, these findings indicate potential applications in hormone-related therapies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the phenyl and pyridine rings can lead to significant changes in potency and selectivity against different biological targets.

Table 2: Structural Variants and Their Biological Activities

| Compound Variant | Substituent Changes | Observed Activity |

|---|---|---|

| (4-Bromophenyl)(pyridin-3-yl)methanone | Para-bromo substitution | Increased antibacterial activity |

| (2-Methylphenyl)(pyridin-3-yl)methanone | Methyl group addition | Altered binding affinity |

| (3-Chlorophenyl)(pyridin-3-yl)methanone | Chlorine instead of bromine | Reduced activity against certain strains |

These variations highlight how minor changes can impact the compound's efficacy and open avenues for further research into more effective derivatives .

Eigenschaften

IUPAC Name |

(3-bromophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXXJDKGEXUPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513237 | |

| Record name | (3-Bromophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79362-44-0 | |

| Record name | (3-Bromophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.